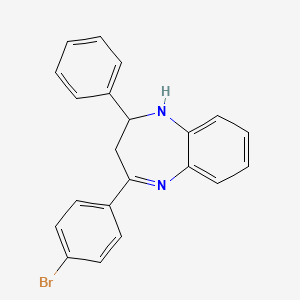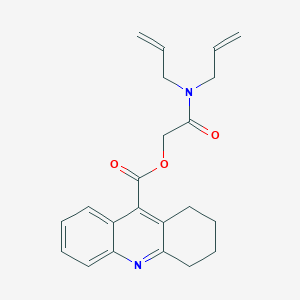
4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 4-bromobenzaldehyde with 2-phenyl-1,2-diaminoethane under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the benzodiazepine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The bromine atom may enhance the compound’s binding affinity and selectivity for certain receptor subtypes .
Comparación Con Compuestos Similares
Similar Compounds
4-bromophenylacetic acid: Another bromine-containing compound with different chemical properties and applications.
4-bromophenyl isocyanate: Used in the synthesis of various derivatives and has distinct reactivity compared to the benzodiazepine.
4-bromofentanyl: A potent opioid with different pharmacological effects.
Uniqueness
4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific structure, which combines the benzodiazepine core with a bromine-substituted phenyl ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
75220-83-6 |
|---|---|
Fórmula molecular |
C21H17BrN2 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H17BrN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2 |
Clave InChI |
ZJUVFQSTBRPSAF-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(2-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10881804.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10881815.png)
![N'-{(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}pyridine-3-carbohydrazide](/img/structure/B10881818.png)
methanone](/img/structure/B10881825.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B10881827.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B10881833.png)

![4-bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B10881841.png)
methanethione](/img/structure/B10881843.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10881844.png)
![3-(3,5-Dimethoxyphenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881857.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10881862.png)
![2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10881872.png)
